3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene

Catalog No.
S13546469
CAS No.
M.F
C16H15BrS3
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophen...

Product Name

3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene

IUPAC Name

3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene

Molecular Formula

C16H15BrS3

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C16H15BrS3/c1-8-5-13(18-10(8)3)14-7-12(17)16(20-14)15-6-9(2)11(4)19-15/h5-7H,1-4H3

InChI Key

XZWKDUSXLFSDGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C2=CC(=C(S2)C3=CC(=C(S3)C)C)Br)C

3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene is an organic compound belonging to the thiophene family, characterized by its complex structure featuring multiple thiophene rings and a bromine substituent. Its molecular formula is C16H15BrS3C_{16}H_{15}BrS_3, and it exhibits a molecular weight of approximately 383.4 g/mol. The compound's unique arrangement of thiophene units, along with the presence of bromine and dimethyl groups, contributes to its distinct electronic and steric properties, making it valuable in various applications, particularly in materials science and organic electronics.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur where the bromine atom is replaced by other functional groups through reagents such as organolithium or Grignard reagents.

The synthesis of 3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene typically involves the bromination of a precursor thiophene compound. One common method includes:

  • Bromination Reaction: The compound is synthesized by brominating 2,5-bis(4,5-dimethylthiophen-2-yl)thiophene using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
  • Purification: Following the reaction, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene has several applications:

  • Organic Electronics: Due to its favorable electronic properties, it is utilized in organic semiconductors and photovoltaic devices.
  • Material Science: The compound serves as a building block for synthesizing advanced materials with tailored electronic characteristics.
  • Research: It is also used in studies exploring new biological activities and interactions due to its unique structure .

Several compounds share structural similarities with 3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene. Notable examples include:

  • 2,5-dibromo-3-methylthiophene
    • Structure: Contains two bromine atoms and one methyl group.
    • Application: Used in similar electronic applications but may exhibit different electronic properties due to additional bromination.
  • 2,5-dimethylthiophene
    • Structure: Lacks bromination but has methyl substitutions.
    • Application: Commonly used as a precursor in synthetic pathways for other thiophenes.
  • 3,4-ethylenedioxythiophene
    • Structure: Features an ethylene dioxy group which alters its electronic characteristics.
    • Application: Widely used in conductive polymers and organic electronics.

Uniqueness

3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene is unique due to its specific substitution pattern that imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it particularly valuable for advanced material synthesis and exploration of new biological activities .

3-Bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene belongs to the class of trisubstituted thiophenes, featuring a central thiophene ring functionalized at the 3-position with bromine and at the 2- and 5-positions with 4,5-dimethylthiophene moieties. This architecture creates a planar, π-conjugated system with extended delocalization across the three fused aromatic rings. Key structural features include:

PropertyValueSource
Molecular FormulaC₁₈H₁₆BrS₃
Molecular Weight408.41 g/mol
Density1.385 g/cm³
Boiling Point294.7°C
Melting Point32°C

The bromine atom at position 3 serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Stille), while the methyl groups on the peripheral thiophenes enhance solubility and modulate crystallinity in polymer matrices. Compared to simpler bromothiophenes like 2-bromo-5-methylthiophene (CAS 765-58-2), this compound’s extended conjugation enables broader absorption spectra and higher charge carrier mobility in device applications.

Historical Context of Brominated Polythiophene Research

The development of 3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene builds upon foundational work in solid-state polymerization of dibrominated thiophenes. A landmark study demonstrated that 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT) undergoes spontaneous solid-state polymerization at 50–80°C to form conductive poly(3,4-ethylenedioxythiophene) (PEDOT) with conductivities up to 80 S/cm. This discovery revealed the potential of brominated thiophenes as self-polymerizing precursors, bypassing traditional solution-phase synthetic routes.

Subsequent innovations incorporated methyl groups to address challenges in processability and stability. For instance, the introduction of 4,5-dimethylthiophene substituents in compounds like 3-bromo-2,4-dimethyl-5-phenylthiophene (CAS 362513-28-8) improved thermal stability while maintaining high reactivity in palladium-catalyzed couplings. These advances directly informed the design of 3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene, which synergizes the electronic effects of bromine with the steric protection of methyl groups.

Significance in Contemporary Materials Chemistry

In organic photovoltaics (OPVs) and field-effect transistors (OFETs), 3-bromo-2,5-bis(4,5-dimethylthiophen-2-yl)thiophene addresses two critical challenges: (1) achieving air-stable doping through bromine’s electron-withdrawing character, and (2) suppressing excessive crystallinity via methyl-induced disorder. When polymerized, the compound forms regioregular chains with narrow bandgaps (~1.5–1.8 eV), as evidenced by its use in donor-acceptor copolymers with benzothiadiazole units.

Comparative studies show that replacing hydrogen with methyl groups at the 4,5-positions increases hole mobility by 30–50% in OFETs due to reduced π-π stacking distances. Additionally, the bromine substituent enables post-polymerization functionalization, such as grafting with fullerene derivatives for bulk heterojunction solar cells. These attributes position the compound as a versatile building block for third-generation organic semiconductors.

XLogP3

6.6

Hydrogen Bond Acceptor Count

3

Exact Mass

381.95193 g/mol

Monoisotopic Mass

381.95193 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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